molecular formula C₂₀H₁₈D₉NO₃ B1160297 N-Benzyl Albuterol-d9

N-Benzyl Albuterol-d9

Cat. No.: B1160297
M. Wt: 338.49
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl Albuterol-d9 is a deuterium-labelled stable isotope with a molecular formula of C₂₀H₁₈D₉NO₃ and a molecular weight of 338.49 g/mol . This compound is specifically designed for use as an analytical standard and is a key impurity reference for Albuterol (Salbutamol) sulfate bulk drug substance . Its primary research application is in analytical chemistry, where it serves as a critical internal standard for High-Performance Liquid Chromatography (HPLC) methods, helping to ensure accurate quantification and quality control during pharmaceutical development and analysis . As a deuterated analogue of the N-Benzyl impurity of Albuterol, this compound provides superior reliability in mass spectrometry and other quantitative techniques, making it an essential tool for researchers in pharmaceutical science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₀H₁₈D₉NO₃

Molecular Weight

338.49

Synonyms

α1-[[(1,1-Dimethylethyl-d9)(phenylmethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol;  α1-[(Benzyl-tert-(butyl-d9)amino)methyl]-4-hydroxy-m-xylene-α,α’-diol;  α1-Benzyl-tert-(butyl-amino)aminomethyl-4-hydroxy-m-xylene-α1,α3-diol;  _x000B_1-(4-Hydroxy-3-hydr

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Benzyl Albuterol D9

Synthetic Pathways for N-Benzyl Albuterol and its Deuterated Analog

The synthesis of N-Benzyl Albuterol-d9 is intrinsically linked to the synthetic routes established for Salbutamol (B1663637) and its N-benzylated derivatives. A common and logical approach involves the introduction of the deuterated moiety via a key precursor, tert-butylamine-d9.

A plausible synthetic pathway commences with a protected derivative of 4-hydroxy-3-(hydroxymethyl)acetophenone. This starting material undergoes bromination at the alpha-position to the ketone, yielding a bromoketone intermediate. This intermediate is then subjected to nucleophilic substitution with tert-butylamine-d9. The subsequent reduction of the ketonic group furnishes the final this compound compound.

StepReactionKey Reagents and ConditionsProduct
1Protection of Phenolic and Alcoholic Hydroxylse.g., Benzyl bromide, baseProtected 4-hydroxy-3-(hydroxymethyl)acetophenone
2α-BrominationBromine or N-Bromosuccinimide (NBS)2-bromo-1-(4-(benzyloxy)-3-(benzyloxymethyl)phenyl)ethan-1-one
3Nucleophilic Substitutiontert-Butylamine-d9N-benzyl-N-(tert-butyl-d9)-2-(4-(benzyloxy)-3-(benzyloxymethyl)phenyl)-2-oxoethan-1-aminium bromide
4Reduction of KetoneSodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)Protected this compound
5DeprotectionCatalytic Hydrogenation (e.g., Pd/C, H2)This compound

Reaction Mechanisms and Intermediate Transformations

The synthesis of this compound involves several key chemical transformations. The initial protection of the hydroxyl groups of 4-hydroxy-3-(hydroxymethyl)acetophenone, often with benzyl groups, is crucial to prevent side reactions during subsequent steps.

The α-bromination of the protected acetophenone derivative proceeds via an enol or enolate intermediate. The presence of an acid or base catalyst can facilitate this reaction. The subsequent nucleophilic substitution by tert-butylamine-d9 is a standard SN2 reaction, where the amine attacks the electrophilic carbon bearing the bromine atom.

The final and critical step is the reduction of the ketone to a secondary alcohol. This is typically achieved using hydride reducing agents like sodium borohydride or lithium aluminum hydride. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Stereochemical Control and Enantioselective Synthesis Approaches

N-Benzyl Albuterol possesses a chiral center at the carbon bearing the hydroxyl group. Consequently, its synthesis from achiral precursors results in a racemic mixture of (R)- and (S)-enantiomers. For many pharmaceutical applications, obtaining a single enantiomer is highly desirable.

One common method for achieving stereochemical control is through the resolution of the racemic mixture . This can be accomplished by reacting the racemic N-Benzyl Albuterol with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.

Alternatively, enantioselective synthesis aims to directly produce a single enantiomer. This can be achieved through the use of chiral catalysts or reagents during the reduction of the ketone precursor. Asymmetric reduction of the ketone can be performed using chiral borane reagents or through catalytic hydrogenation with a chiral catalyst.

ApproachMethodDescription
Resolution Diastereomeric Salt FormationReaction with a chiral acid (e.g., L-tartaric acid) to form separable diastereomeric salts.
Enantioselective Synthesis Asymmetric Ketone ReductionUse of chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) or asymmetric transfer hydrogenation.

Strategies for Specific Deuterium (B1214612) Incorporation

The "-d9" designation in this compound indicates the presence of nine deuterium atoms. The most direct and efficient strategy to achieve this is through the use of a deuterated precursor. Tert-butylamine-d9 is a commercially available isotopically labeled compound and serves as the ideal starting material for introducing the nine deuterium atoms onto the tert-butyl group.

The synthesis of tert-butylamine-d9 itself can be achieved through various methods, often involving the reaction of a suitable nitrogen-containing starting material with a deuterated methylating agent, such as methyl-d3 iodide, followed by appropriate functional group manipulations.

Advanced Synthetic Approaches to this compound

Beyond the classical synthetic routes, more advanced methodologies are being explored to enhance efficiency, selectivity, and sustainability.

Chemo-Enzymatic Route Investigations

Chemo-enzymatic methods offer a powerful approach to achieve high enantioselectivity. Lipases are a class of enzymes that can be used for the kinetic resolution of racemic alcohols or amines. In the context of N-Benzyl Albuterol synthesis, a lipase could be employed to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the acylated and unreacted enantiomers. While specific studies on N-Benzyl Albuterol are limited, the principles of chemo-enzymatic resolution are well-established for similar structures.

Catalytic Hydrogenation and Isotopic Exchange in Synthetic Protocols

Catalytic hydrogenation is a key step in many synthetic routes to Salbutamol and its analogs, particularly for the removal of benzyl protecting groups. This method can also be adapted for deuterium incorporation. For instance, catalytic deuteration using deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C) could potentially be used to introduce deuterium at specific positions, although achieving the specific d9 labeling would be challenging and less direct than using a deuterated precursor.

Isotopic exchange reactions, where hydrogen atoms are replaced with deuterium, can also be considered. These reactions are often catalyzed by transition metals and can be influenced by the solvent and reaction conditions. However, controlling the specific sites of deuteration to achieve the d9 isotopologue would require careful optimization and may not be as straightforward as the precursor-based approach.

Purity Assessment of Synthetic Intermediates and Final Deuterated Product

The purity of synthetic intermediates and the final this compound product is critical for its use as a reference standard in analytical applications. A comprehensive purity assessment typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. A reversed-phase HPLC method, similar to those used for the analysis of Salbutamol and its impurities, would be employed. This method would separate the target compound from any starting materials, by-products, or other related impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity and isotopic enrichment of this compound. The mass spectrum would show the molecular ion peak corresponding to the mass of the deuterated compound (C20H18D9NO3), which is approximately 338.49 g/mol . High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. In the ¹H NMR spectrum of this compound, the signals corresponding to the tert-butyl protons would be absent or significantly reduced, confirming the successful incorporation of deuterium. The remaining proton signals would be consistent with the structure of the N-Benzyl Albuterol backbone.

A Certificate of Analysis for a commercially available this compound standard would typically include the following data:

Analytical TechniqueSpecification
Appearance White to Off-White Solid
Purity (by HPLC) ≥98%
Mass Spectrum Consistent with the structure
¹H NMR Spectrum Consistent with the structure
Isotopic Enrichment ≥99% Deuterium

The following table summarizes the key analytical techniques and their expected outcomes for the purity assessment of this compound.

Analytical Method Purpose Expected Results for this compound
HPLCQuantify chemical purity and detect non-isotopically labeled impurities.A major peak corresponding to this compound with a purity value, typically >98%.
Mass SpectrometryConfirm molecular weight and isotopic incorporation.A molecular ion peak consistent with the mass of the d9-labeled compound.
¹H NMR SpectroscopyConfirm the chemical structure and the location of deuterium labeling.Absence or significant reduction of the signal for the tert-butyl protons.
¹³C NMR SpectroscopyFurther confirm the carbon skeleton of the molecule.Signals consistent with the carbon framework of N-Benzyl Albuterol.

The combination of these analytical methods ensures the high purity and structural integrity of this compound, making it suitable for its intended use as an internal standard or reference material in various analytical studies.

Analytical Method Development and Validation Utilizing N Benzyl Albuterol D9

Role of N-Benzyl Albuterol-d9 as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The internal standard's signal is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. This compound is an ideal internal standard for the quantification of N-Benzyl Albuterol and structurally similar compounds like Albuterol because it has the same chemical and physical properties as the analyte but a different mass due to the deuterium (B1214612) atoms. This mass difference allows it to be distinguished by a mass spectrometer.

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample. The labeled compound, in this case, this compound, serves as an internal standard. Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during extraction, derivatization, chromatography, and ionization.

The core principle of SIDMS is the measurement of the signal intensity ratio of the non-labeled analyte to the stable isotope-labeled internal standard. Any sample loss or signal fluctuation during the analytical process will affect both the analyte and the internal standard equally, leaving their ratio unchanged. This method effectively corrects for matrix effects (signal suppression or enhancement caused by other components in the sample) and variations in recovery, which are significant challenges in complex matrices like biological fluids or pharmaceutical formulations.

Optimization of an SIDMS method involves several key steps:

Selection of an appropriate labeled standard: The standard should be labeled with a sufficient number of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) to ensure a clear mass shift from the analyte and to prevent isotopic crosstalk. This compound, with nine deuterium atoms, provides a distinct mass difference.

Purity assessment: The isotopic and chemical purity of the internal standard must be high to ensure accurate quantification.

Optimization of mass spectrometer parameters: This includes selecting specific precursor and product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode to maximize sensitivity and specificity.

Validation: The method must be validated for linearity, accuracy, precision, and sensitivity to ensure it is fit for its intended purpose.

This compound is particularly valuable for the quantification of albuterol (also known as salbutamol) and its related impurities, such as N-Benzyl Albuterol (Salbutamol EP Impurity E). pharmaffiliates.comsynthinkchemicals.com The structural similarity ensures that the internal standard closely mimics the behavior of the target analytes throughout the analytical procedure.

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Albuterol Sulfate (B86663) in various media provides a clear example of this application. fda.govfda.gov In such methods, a deuterated standard (e.g., Salbutamol-d9) is added to the samples. fda.gov The samples are then processed, and the final extract is analyzed by LC-MS/MS. By monitoring specific mass transitions for both the native albuterol and the deuterated internal standard, a precise quantification can be achieved, even at very low concentrations. fda.govfda.gov The use of a deuterated internal standard is crucial for achieving the necessary sensitivity and accuracy for pharmacokinetic studies or for quantifying trace-level impurities in bulk drug substances. fda.govnih.gov

ParameterDescriptionFinding
Analyte Albuterol (Salbutamol)Target compound for quantification in various matrices. fda.gov
Internal Standard Salbutamol-d9Used to correct for variability in sample prep and analysis. fda.gov
Technique LC-MS/MSProvides high sensitivity and specificity for quantification. fda.govfda.gov
Concentration Range 10-2000 nMThe method was validated over this range for Albuterol Sulfate. fda.govfda.gov
Benefit Accuracy & PrecisionCorrects for matrix effects and sample loss, ensuring reliable data.

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of separating complex mixtures in pharmaceutical analysis. The choice of technique depends on the properties of the analyte and the complexity of the sample matrix. This compound is utilized across various advanced chromatographic methods to ensure accurate quantification of albuterol and its impurities.

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is widely used for the analysis of albuterol and its related substances in drug raw materials, tablets, and biological fluids. nih.govnih.govsemanticscholar.org When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and specific tool for quantification.

In a typical LC-MS/MS method for albuterol, a C18 column is used to separate the analyte from other matrix components. fda.govfda.gov A mobile phase consisting of a mixture of aqueous and organic solvents, often with a modifier like formic acid to improve peak shape and ionization efficiency, is employed. fda.govfda.gov The use of this compound as an internal standard is critical when dealing with complex matrices such as plasma or cell culture media. fda.gov It co-elutes with the analyte, experiencing the same ionization suppression or enhancement, which allows for accurate correction and reliable quantification. fda.govfda.gov Validated methods have demonstrated excellent linearity and sensitivity, with limits of quantification reaching low nanomolar levels. nih.gov

ParameterExample ConditionReference
Instrument SCIEX QTRAP 4500 with Agilent UPLC fda.gov
Column Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 2.6 µm) fda.gov
Mobile Phase A 0.05:2:98 Formic Acid/Methanol/Water, v/v/v fda.gov
Mobile Phase B Methanol with 0.1% Formic Acid, v/v fda.gov
Detection Mode Positive Electrospray Ionization (ESI) MRM fda.govfda.gov

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Albuterol, being a polar and non-volatile molecule, requires chemical derivatization to increase its volatility before GC analysis. A common approach is silylation, which converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers.

A highly sensitive and specific GC-MS assay has been developed for the determination of albuterol in human plasma. nih.gov In this method, albuterol and its deuterated internal standard (e.g., ²H₃-albuterol) are extracted from the plasma and then derivatized to form their tri-TMS derivatives. nih.gov The resulting volatile compounds are then analyzed by GC coupled with chemical ionization mass spectrometry (GC-CI-MS). nih.gov this compound would serve a similar purpose for the analysis of the N-Benzyl Albuterol impurity, correcting for any inconsistencies in the derivatization reaction efficiency and injection volume. The mass spectrometer is set to selectively monitor the characteristic ions of the derivatized analyte and the internal standard, enabling quantification down to the sub-nanogram per milliliter level. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to LC for the analysis of pharmaceutical compounds, particularly for impurity profiling. nih.gov SFC often provides faster separations and uses less organic solvent, making it a "greener" technique. nih.gov

SFC has been successfully applied to the separation of salbutamol (B1663637) sulfate and its related impurities. nih.govspringernature.com The technique can achieve significantly faster analysis times compared to traditional HPLC methods. For instance, one study demonstrated the separation of salbutamol and its impurities in just 7 minutes using SFC, a substantial improvement over the 50-minute run time required by the European Pharmacopeia's LC method. nih.gov While SFC can sometimes be susceptible to interference from excipients in certain formulations like cough syrups, it is highly effective for analyzing bulk drug materials and tablet formulations. bohrium.com In the context of quantifying a specific impurity like N-Benzyl Albuterol, using this compound as an internal standard in an SFC-MS method would apply the principles of SIDMS to this high-speed separation technique, ensuring accurate and rapid quality control. nih.gov

TechniqueTypical Run Time for Impurity AnalysisAdvantageReference
SFC 7 minutesFast analysis, reduced solvent consumption nih.gov
LC (EP Method) 50 minutesEstablished pharmacopeial method nih.gov

Sophisticated Mass Spectrometric Detection and Characterization

The use of this compound in analytical methodologies hinges on sophisticated mass spectrometric techniques for its unambiguous detection and characterization. Mass spectrometry provides exceptional sensitivity and specificity by measuring the mass-to-charge ratio (m/z) of ionized molecules.

Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

The initial and critical step in mass spectrometry is the conversion of the neutral this compound molecule into a gas-phase ion. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common and suitable techniques for this purpose, particularly when coupled with liquid chromatography (LC). nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules. metwarebio.com In this process, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. nd.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺). metwarebio.comnd.edu Given the presence of polar hydroxyl groups and a tertiary amine in the this compound structure, ESI is highly effective, often performed in positive ion mode. fda.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for semi-volatile and less polar compounds that are not as amenable to ESI. metwarebio.com In APCI, the sample solution is vaporized in a heated tube and then sprayed into a corona discharge. nd.edu This ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules, also forming [M+H]⁺ ions. nih.gov While ESI is generally preferred for compounds like this compound, APCI provides a viable alternative.

Table 1: Comparison of ESI and APCI for this compound Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a high electric field. nd.eduGas-phase proton transfer from ionized solvent molecules. nih.gov
Analyte Suitability Excellent for polar, thermally sensitive molecules. nih.govmetwarebio.comGood for semi-volatile, less polar molecules. metwarebio.com
Typical Ions Formed [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺. nih.govPrimarily [M+H]⁺. emory.edu
Matrix Effects More susceptible to ion suppression from salts and buffers. metwarebio.comGenerally less susceptible to matrix effects than ESI. metwarebio.com
Applicability to this compound Highly suitable due to polar functional groups.Suitable, provides a complementary ionization method.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, or MS/MS, is a powerful technique that significantly enhances the selectivity and sensitivity of an analytical method. nih.gov It involves multiple stages of mass analysis, allowing for the isolation and fragmentation of specific ions of interest. When analyzing a sample containing this compound, MS/MS is used to filter out background noise and confirm the compound's identity with high confidence.

The process typically involves:

Precursor Ion Selection: In the first mass analyzer, the protonated molecule of this compound ([M+H]⁺, with a calculated m/z of approximately 339.3) is selected from all other ions entering the mass spectrometer.

Collision-Induced Dissociation (CID): The selected precursor ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy to the ion, causing it to break apart into smaller, characteristic fragment ions, known as product ions.

Product Ion Analysis: The second mass analyzer scans and detects these product ions.

By monitoring a specific precursor-to-product ion transition, a technique known as Selected Reaction Monitoring (SRM), analysts can achieve exceptional specificity. nih.gov This is because it is highly unlikely that any other compound in the sample will have the same precursor ion mass, the same product ion mass, and the same chromatographic retention time.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This capability allows for the determination of a molecule's elemental composition, serving as a definitive tool for identification. Instruments like Time-of-Flight (TOF) and Orbitrap analyzers are commonly used for HRMS. nih.gov

For this compound (molecular formula C₂₀H₁₈D₉NO₃), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument can measure the actual m/z of the ion and compare it to the theoretical value. A close match confirms the elemental formula and, by extension, the identity of the compound, distinguishing it from other molecules with the same nominal mass.

Table 2: HRMS Data for the Protonated this compound Ion ([M+H]⁺)

ParameterValue
Elemental Formula C₂₀H₁₉D₉NO₃
Theoretical Monoisotopic Mass (Da) 339.263412
Hypothetical Measured Mass (Da) 339.263100
Mass Difference (mDa) -0.312
Mass Accuracy (ppm) -0.92

Investigation of Gas-Phase Dissociation Pathways and Fragmentation Patterns

Understanding the fragmentation patterns of this compound under CID conditions is crucial for developing robust MS/MS methods. The fragmentation is directed by the most labile bonds and the most stable resulting fragments. Based on the structure of this compound, several key dissociation pathways can be predicted. A prominent fragmentation pathway for N-benzylated compounds involves the cleavage of the C-N bond, leading to the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. nih.gov Another expected fragmentation is the loss of the deuterated tert-butyl group.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossDescription of Fragmentation
339.3280.2C₄D₉Loss of the deuterated tert-butyl group.
339.3262.2C₄D₉ + H₂OSubsequent loss of water from the 280.2 m/z fragment.
339.3176.1C₁₀H₁₀D₉NCleavage of the C-C bond between the side chain and the aromatic ring.
339.391.1C₁₃H₁₁D₉NO₃Formation of the tropylium cation. nih.gov

Rigorous Method Validation Parameters and Performance Criteria

For any analytical method to be considered reliable and fit for purpose, it must undergo rigorous validation. nih.gov This process demonstrates that the method is suitable for its intended use. When this compound is used, typically as an internal standard, the validation process ensures that its performance characteristics are well-defined and acceptable.

Evaluation of Analytical Selectivity and Specificity

Selectivity and specificity are critical validation parameters that assess a method's ability to measure the analyte of interest without interference from other components in the sample matrix. nih.gov

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the context of an LC-MS/MS method, specificity is demonstrated by analyzing multiple sources of blank biological matrix (e.g., plasma, urine from at least six different sources) and showing that no interfering peaks are present at the retention time and in the MS/MS transition of this compound.

Selectivity is the ability of the method to differentiate and quantify the analyte from other substances, including its related compounds. nih.gov This is confirmed by demonstrating that the analytical signals for this compound, the primary analyte (e.g., Albuterol), and other potential impurities are chromatographically resolved or distinguished by the mass spectrometer. The high selectivity of MS/MS, which monitors unique precursor-product ion transitions, is a key advantage in this regard.

Table 4: Approach to Validating Selectivity and Specificity

Validation TestProcedureAcceptance Criteria
Blank Matrix Analysis Analyze at least six different lots of blank matrix.Response at the retention time of this compound should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ).
Interference from Related Substances Spike blank matrix with the primary analyte and known impurities.No significant interference at the retention time and m/z transition of this compound. The compounds should be resolved chromatographically or by mass.
Chromatographic Peak Purity Assess using photodiode array (PDA) detection (if applicable) or by ensuring consistent MS/MS ion ratios across the peak.The peak for this compound should be spectrally homogenous.

Determination of Linearity and Calibration Curve Modeling

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In this context, a series of calibration standards containing a known concentration of the analyte (e.g., N-Benzyl Albuterol or Albuterol) and a constant concentration of the internal standard (this compound) are prepared and analyzed. The response is calculated as the peak area ratio of the analyte to the internal standard.

A calibration curve is constructed by plotting this peak area ratio against the analyte concentration. The linearity is then evaluated by the correlation coefficient (r²) of the linear regression analysis. For bioanalytical and pharmaceutical impurity methods, a correlation coefficient of 0.99 or greater is generally considered acceptable.

Table 1: Representative Calibration Curve Data for Albuterol using this compound as an Internal Standard

Analyte Concentration (ng/mL) Analyte Peak Area IS Peak Area (this compound) Peak Area Ratio (Analyte/IS)
0.5 15,230 305,100 0.050
1.0 30,150 302,500 0.099
5.0 155,600 308,700 0.504
10.0 310,200 306,400 1.012
25.0 765,400 301,800 2.536
50.0 1,540,800 305,300 5.047

This is an interactive data table. You can sort and filter the data as needed.

The resulting calibration curve for this data would be modeled using a linear equation (y = mx + c), and the high correlation coefficient would confirm the method's linearity over the specified concentration range.

Assessment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. eijppr.comnih.govoup.com

These limits are often determined based on the signal-to-noise (S/N) ratio, where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1. eijppr.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 2: LOD and LOQ Determination

Parameter Signal-to-Noise (S/N) Ratio Calculated Concentration (ng/mL)
LOD 3:1 0.15

These values are critical for methods designed to detect trace levels of impurities or for pharmacokinetic studies where drug concentrations can be very low.

Intra-day and Inter-day Precision and Accuracy Determinations

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the test results obtained by the method to the true value. eijppr.comnih.govoup.com

These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Precision is expressed as the relative standard deviation (%RSD), while accuracy is expressed as the percentage of the nominal concentration. eijppr.comnih.govoup.com

Table 3: Intra-day and Inter-day Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Intra-day Mean Conc. (ng/mL) (n=6) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Mean Conc. (ng/mL) (n=18) Inter-day Precision (%RSD) Inter-day Accuracy (%)
Low 1.5 1.48 4.2 98.7 1.53 6.8 102.0
Medium 20.0 20.3 3.1 101.5 19.8 5.5 99.0

Acceptance criteria for precision are typically an RSD of ≤15% (or ≤20% at the LOQ), and for accuracy, the mean value should be within ±15% of the nominal value (or ±20% at the LOQ).

Comprehensive Study of Recovery and Matrix Effects in Diverse Samples

When analyzing biological samples (e.g., plasma, urine) or complex drug product formulations, it is crucial to evaluate the extraction recovery of the analyte and the effect of the sample matrix on the analytical response. eijppr.comnih.govoup.com this compound is instrumental in mitigating these effects.

Recovery is the efficiency of the extraction procedure, determined by comparing the analytical response of an analyte from an extracted sample to the response of a standard solution of the same concentration.

Matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting substances from the sample matrix. It is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure standard solution.

Table 4: Recovery and Matrix Effect Data

QC Level Nominal Conc. (ng/mL) Mean Recovery (%) Mean Matrix Effect (%)
Low 1.5 92.5 97.2
Medium 20.0 94.1 98.5

Consistent recovery and minimal matrix effect (values close to 100%) across different concentrations indicate that the sample preparation procedure is effective and that the internal standard is adequately compensating for any signal variations.

Evaluation of Method Robustness and Compound Stability

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. eijppr.com For a liquid chromatography-mass spectrometry (LC-MS) method, these parameters might include:

Mobile phase composition (e.g., ±2% organic solvent)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

The method is considered robust if the results of the analysis remain within acceptable limits of precision and accuracy despite these variations.

Stability of the analyte and the internal standard in the sample matrix and in stock solutions is evaluated under various storage conditions to determine how long samples and standards can be stored before analysis without degradation.

Table 5: Analyte Stability in Human Plasma

Storage Condition Duration Low QC Stability (%) High QC Stability (%)
Room Temperature 24 hours 98.5 99.1
Refrigerated (2-8 °C) 72 hours 97.9 98.6
Frozen (-20 °C) 30 days 96.4 97.2

The analyte is considered stable if the mean concentration at each level is within ±15% of the nominal concentration.

Application in Pharmaceutical Impurity Profiling and Quality Control

N-Benzyl Albuterol-d9 in the Qualification of Reference Standards

Reference standards are fundamental benchmarks in pharmaceutical analysis, essential for verifying the quality, safety, and efficacy of drug products. pharmaffiliates.compharmaffiliates.com this compound serves as a specialized type of reference material, crucial for the accurate quantification of its non-labeled counterpart.

Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The development of a CRM like this compound involves the chemical synthesis of Albuterol where nine hydrogen atoms are replaced with deuterium (B1214612). This isotopic labeling results in a compound that is chemically identical to the N-Benzyl Albuterol impurity but has a different mass. amazonaws.com

This mass difference is the key to its utility, particularly in mass spectrometry-based analytical methods. amazonaws.comszabo-scandic.com Because it behaves almost identically to the actual impurity during sample preparation and chromatographic separation, it can be used as an ideal internal standard. amazonaws.comnih.gov The use of such stable isotope-labeled standards is a significant improvement in quality assurance for any given analysis. szabo-scandic.com

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name This compound
Molecular Formula C₂₀H₁₈D₉NO₃
Molecular Weight 338.49 g/mol
Category Stable Isotope, Impurity Reference Standard

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.gov In pharmaceutical analysis, this ensures that results are accurate, reliable, and comparable across different laboratories and times.

The use of this compound as an internal standard establishes a direct link in the traceability chain. nist.gov When added to a sample in a known quantity, it co-elutes with the non-labeled N-Benzyl Albuterol impurity. By comparing the detector response of the labeled standard to the unlabeled impurity, analysts can achieve highly accurate quantification. This process compensates for variations in sample extraction, injection volume, and instrument response, thereby ensuring the reliability and defensibility of the measurement results. amazonaws.com This robust approach is a cornerstone of modern measurement assurance programs in the pharmaceutical industry.

Impurity Profiling of Salbutamol (B1663637) and Related Pharmaceutical Formulations

Impurity profiling—the identification, quantification, and characterization of impurities in drug substances and products—is a mandatory regulatory requirement. pharmaffiliates.comusp.org this compound is a key tool in the comprehensive impurity profiling of Salbutamol (also known as Albuterol).

N-Benzyl Albuterol is recognized as a process-related impurity in the synthesis of Salbutamol and is listed as Salbutamol EP Impurity E in the European Pharmacopoeia. synzeal.comallmpus.comnih.gov Process-related impurities can arise from the manufacturing process and must be strictly controlled. pharmtech.com Regulatory bodies like the FDA and ICH require thorough impurity testing and control to guarantee drug safety. usp.org

The detection and quantification of this impurity are critical for batch release and stability testing. This compound is used as an internal standard in sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). amazonaws.com By adding a precise amount of the deuterated standard to the Salbutamol sample, analysts can construct a calibration curve to accurately quantify the concentration of the N-Benzyl Albuterol impurity, ensuring it does not exceed the established safety thresholds. researchgate.net

Table 2: N-Benzyl Albuterol Impurity Details

IdentifierDetails
Impurity Name N-Benzyl Albuterol
Synonyms Salbutamol EP Impurity E, Salbutamol BP Impurity E
CAS Number 24085-03-8
Molecular Formula C₂₀H₂₇NO₃
Molecular Weight 329.43 g/mol
Classification Process-Related Impurity

Beyond routine quantification, this compound aids in the structural elucidation of unknown or newly discovered impurities. In advanced analytical strategies, such as those employing tandem mass spectrometry (LC-MS/MS), the fragmentation pattern of the labeled standard can be compared directly with that of a suspected impurity. nih.gov

This comparison helps to confirm the identity of the impurity with a high degree of confidence. The known structure and fragmentation of this compound provide a reliable reference point, facilitating the interpretation of complex mass spectra and confirming the structural components of related compounds. This is particularly valuable during process development and forced degradation studies, where a multitude of degradation products may be formed. pharmtech.com

Integration into Regulatory Analytical Requirements and Quality Assurance Processes

The control of impurities is a central pillar of pharmaceutical regulation. knorspharma.com International guidelines, such as those from the ICH, as well as national regulations from bodies like the FDA and EMA, mandate stringent control over impurities in drug substances and products. pharmaffiliates.com

The use of qualified impurity reference standards is not merely a best practice but a requirement for regulatory submissions like Drug Master Files (DMF) and Abbreviated New Drug Applications (ANDA). synzeal.com Incorporating this compound into a quality assurance program demonstrates a commitment to high-quality standards and robust analytical control. knorspharma.com It enables pharmaceutical manufacturers to validate their analytical methods for impurity testing, ensuring accurate and reliable results that meet global regulatory expectations. pharmaffiliates.comsynthinkchemicals.com This ultimately ensures batch-to-batch consistency and safeguards patient health by confirming that impurity levels remain within safe, specified limits. knorspharma.com

Broader Research Applications of Deuterated Albuterol Analogs in Chemical Sciences

Investigation of Kinetic Isotope Effects in Chemical Reactions and Mechanisms

The replacement of a hydrogen atom with a deuterium (B1214612) atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. portico.org The origin of the KIE lies in the lower zero-point energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, which is a result of the lower vibrational frequency of the C-D bond. portico.org Consequently, more energy is required to reach the transition state for the cleavage of a C-D bond, making the reaction slower. portico.org

The study of KIEs is a critical tool for elucidating reaction mechanisms. wikipedia.org For instance, in the context of deuterated albuterol analogs, investigating the KIE can provide valuable information about their metabolic pathways. Many drug metabolism reactions, often catalyzed by cytochrome P450 enzymes, involve the cleavage of C-H bonds. portico.orgnih.gov By comparing the rate of metabolism of a deuterated analog to its non-deuterated counterpart, researchers can determine if a specific C-H bond cleavage is a rate-limiting step in the metabolic process. nih.govtaylorandfrancis.com A significant primary KIE (where the ratio of the reaction rates, kH/kD, is greater than 2) provides strong evidence that the bond to the isotopically substituted atom is broken during the rate-determining step. portico.org

Illustrative Kinetic Isotope Effect (KIE) Data

Reaction ParameterDescriptionTypical Value/Observation
kH/kD RatioRatio of the rate constant for the reaction with the hydrogen-containing compound to the rate constant for the deuterium-containing compound.> 2 for a primary KIE. portico.org
Zero-Point Energy (ZPE)The lowest possible energy that a quantum mechanical system may have. A C-D bond has a lower ZPE than a C-H bond. portico.orgLower for C-D bond.
Activation EnergyThe minimum amount of energy required for a chemical reaction to occur.Higher for C-D bond cleavage. portico.org

Applications in Mechanistic Organic and Enzymology Research

The principles of KIE extend directly into mechanistic organic and enzymology research. Deuterated albuterol analogs can be used to probe the transition state of enzyme-catalyzed reactions. The magnitude of the KIE can provide insights into the geometry of the transition state and the degree of bond breaking and bond making.

In enzymology, deuterated substrates are invaluable for understanding enzyme mechanisms. For example, studying the metabolism of a deuterated albuterol analog by specific cytochrome P450 isozymes can help to identify the specific enzymes responsible for its metabolism and the exact site of metabolic attack on the molecule. This information is crucial for understanding drug-drug interactions and for the design of new drugs with improved metabolic stability. The first application of KIEs to drug metabolism was reported in 1961 for the N-demethylation of morphine. nih.gov

Tracing Studies in Environmental Chemistry and Contaminant Fate Analysis

Stable isotope analysis has emerged as a powerful tool for tracing the source and fate of chemicals in the environment. nih.gov By introducing a compound labeled with a stable isotope, such as a deuterated albuterol analog, into an environmental system, researchers can track its movement, distribution, and degradation pathways. researchgate.net This is particularly relevant for understanding the environmental fate of pharmaceuticals, which are increasingly being detected as micropollutants in water bodies.

A deuterated albuterol analog like N-Benzyl Albuterol-d9 could be used as a tracer in studies designed to understand how albuterol and its derivatives behave in wastewater treatment plants or in natural aquatic environments. The unique mass of the deuterated analog allows it to be distinguished from the naturally occurring, non-deuterated compound, enabling precise tracking. acs.org Such studies can provide critical data on biodegradation rates, sorption to sediments, and the formation of transformation products, which are essential for assessing the environmental risk of these contaminants. nih.gov Isotope dilution has been recognized as a highly recommended and versatile approach for mitigating matrix effects in environmental analysis. acs.org

Advancements in General Analytical Chemistry Methodologies

Deuterated compounds, including this compound, are fundamental to advancements in analytical chemistry, particularly in the realm of quantitative analysis using mass spectrometry.

In mass spectrometry, deuterated compounds are widely used as internal standards for accurate quantification. clearsynth.com An ideal internal standard should have physicochemical properties very similar to the analyte of interest. scispace.com Deuterated analogs are considered the gold standard because their chemical behavior is nearly identical to the non-deuterated compound, but they can be distinguished by their mass. texilajournal.com This allows for the correction of variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. clearsynth.comtexilajournal.com

The drive for increased efficiency in drug discovery and other fields has led to the development of automated and high-throughput analytical platforms. americanlaboratory.com These systems, which can include robotic liquid handlers, automated sample processors, and high-throughput screening systems, are capable of analyzing a large number of samples in a short amount of time. automata.techbiosero.com Deuterated internal standards are essential for ensuring the accuracy and reliability of the data generated by these automated platforms. clearsynth.com

Future Directions in Research on N Benzyl Albuterol D9 and Deuterated Analogs

Exploration of Emerging Analytical Technologies and Instrumentation

The continuous evolution of analytical technology is set to refine the application of deuterated standards like N--Benzyl Albuterol-d9. While mass spectrometry (MS) is a primary technique for their use, advancements in other areas offer new possibilities for enhanced sensitivity, precision, and structural elucidation. clearsynth.comnih.gov

Future research will likely focus on harnessing the capabilities of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to a greater extent. These technologies can provide more detailed structural information and differentiate the labeled standard from complex matrix interferences with greater certainty.

Another significant area of development is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. researchgate.net Unlike traditional chromatographic methods that rely on external calibration with reference standards, qNMR is a primary ratio method capable of determining the absolute amount of a substance directly. researchgate.net The application of qNMR, potentially using the deuterium (B1214612) signal of the solvent as an internal reference, could provide a powerful, non-destructive method for certifying the purity and concentration of N-Benzyl Albuterol-d9 reference materials. researchgate.net Recent reviews highlight that while various deuteration techniques exist, the resulting isotopic impurities can affect the safety and potency of drugs, making accurate analytical methods crucial. nih.govbvsalud.org

TechnologyPotential Future Application for this compoundBenefit
High-Resolution Mass Spectrometry (HRMS) More precise quantification in complex biological samples.Increased accuracy and reduced interference.
Quantitative NMR (qNMR) Absolute quantification and purity assessment without external standards.Higher metrological standing, direct traceability.
Molecular Rotational Resonance Spectroscopy Analysis of isotopic purity and conformation.Detailed characterization of the deuterated standard. bvsalud.org

Innovation in Sustainable Synthetic Routes for Deuterated Compounds

The traditional synthesis of deuterated compounds can be costly and may involve harsh reagents. A major future direction is the development of more sustainable and efficient synthetic methods, often referred to as "green chemistry." uni-lj.siresearchgate.net Research is increasingly focused on catalytic solutions that minimize waste and energy consumption.

Key innovations include the use of immobilized and recyclable catalysts, which can be easily separated from the reaction mixture and reused multiple times, reducing costs and environmental impact. uni-lj.siresearchgate.net Continuous flow chemistry is another promising approach, offering precise control over reaction conditions, improved safety, and easier scalability for the synthesis of deuterated molecules. nih.govcolab.ws Light-driven or photocatalytic methods are also emerging, providing scalable and more sustainable routes to deuterated compounds without the need for expensive metal catalysts. researchgate.net Applying these sustainable methodologies to the synthesis of this compound could significantly reduce its environmental footprint and production cost.

Synthetic InnovationPrincipleRelevance to this compound Synthesis
Recyclable (Bio)catalysts Use of enzymes or catalysts fixed on a solid support. uni-lj.siCost-effective and environmentally friendly production.
Continuous Flow Chemistry Reactions occur in a continuously flowing stream rather than a flask. nih.govEnhanced safety, scalability, and efficiency.
Photocatalysis Using light to drive chemical reactions. researchgate.netReduces reliance on precious metal catalysts.

Expansion of Analytical Applications in Challenging and Diverse Sample Matrices

A primary function of deuterated internal standards is to compensate for variations in sample preparation and analysis, particularly "matrix effects" that can suppress or enhance the analytical signal. clearsynth.com While this compound is used in pharmaceutical analysis, future research could expand its application to more challenging and diverse sample types.

These complex matrices could include:

Environmental Samples: Detecting trace levels of Albuterol or its impurities in wastewater or soil, where numerous interfering compounds are present.

Forensic Toxicology: Quantifying Albuterol and related compounds in post-mortem specimens or other complex biological samples encountered in forensic investigations.

Food Safety: Monitoring for potential pharmaceutical residues in food products.

The use of this compound in these areas would improve the accuracy and reliability of quantitative methods by correcting for matrix-induced signal variability and sample loss during extraction and cleanup. clearsynth.com The development and validation of analytical methods using this standard in new matrices is a key area for future research.

Contribution to the Advancement of Metrological Standards in Pharmaceutical and Forensic Chemistry

Metrological traceability is the foundation of reliable and comparable analytical measurements. nist.gov It ensures that a measurement result can be related to a national or international standard through an unbroken chain of calibrations. nist.gov Deuterated compounds like this compound play a crucial role in establishing this traceability.

Future efforts will likely involve the development of this compound as a Certified Reference Material (CRM). CRMs are produced and certified under rigorous guidelines, such as ISO 17025, and provide the highest level of accuracy and traceability for instrument calibration and method validation. medchemexpress.com Establishing this compound as a CRM would involve:

Comprehensive characterization of its chemical identity and purity.

Accurate determination of its concentration using primary methods like qNMR.

Assessment of its stability and homogeneity.

By serving as a high-quality, traceable reference material, this compound can help standardize analytical methods across different laboratories, ensuring the accuracy and reliability of results in both pharmaceutical quality control and forensic analysis. nist.govmedchemexpress.com

Q & A

Q. What synthetic methodologies are recommended for the incorporation of deuterium (d9) into the N-benzyl albuterol structure, and how does isotopic labeling impact experimental reproducibility?

Deuterium labeling in N-benzyl albuterol-d9 typically involves hydrogen-deuterium exchange or deuterated precursor incorporation. For example, tert-butyl-d9-amine derivatives (e.g., N-Benzyl-tert-butyl-d9-amine) are synthesized using deuterated reagents under controlled conditions to ensure isotopic purity (>99 atom% D) . Key steps include:

  • Deuterium source selection : Use of D₂O or deuterated alkyl halides.
  • Catalytic hydrogenation : Pd/C or PtO₂ catalysts in deuterated solvents (e.g., DMF-d7) for selective deuteration.
  • Purification : HPLC or column chromatography to isolate isotopologues.
    Isotopic labeling reduces metabolic degradation rates in pharmacokinetic studies by stabilizing C-D bonds against enzymatic cleavage, enhancing reproducibility in tracer experiments .

Q. How should researchers validate the structural integrity and isotopic purity of this compound?

Validation requires a multi-technique approach:

  • ¹H/²H NMR : Confirm deuterium incorporation by observing the absence of proton signals at labeled positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion clusters (e.g., [M+H]⁺ with expected isotopic distribution for d9 labeling) .
  • Chromatographic purity : HPLC/GC with UV or MS detection to ensure >97% chemical and isotopic purity, as per regulatory standards for reference materials .

Q. What is the role of the N-benzyl group in modulating the pharmacokinetic properties of albuterol analogs?

The N-benzyl group enhances lipophilicity, improving blood-brain barrier penetration and metabolic stability. However, its removal (debenzylation) is critical for prodrug activation. Methodologies include:

  • Reductive debenzylation : H₂/Pd-C or ammonium formate under mild conditions to preserve the core structure .
  • Acid hydrolysis : HCl or TFA for selective cleavage in sterically hindered environments .
    These steps are validated via LC-MS monitoring of intermediates and final products .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this compound across different assay formats (e.g., SPR vs. ITC)?

Discrepancies often arise from assay-specific conditions:

  • Surface Plasmon Resonance (SPR) : Artifacts due to surface immobilization (e.g., nonspecific binding) can inflate apparent Kd values. Use negative controls (e.g., scrambled ligands) and regenerate sensor chips between runs.
  • Isothermal Titration Calorimetry (ITC) : Ensure buffer matching to avoid enthalpy-driven false positives.
    Cross-validate with orthogonal methods like fluorescence polarization or computational docking (e.g., identifying π-stacking interactions between the N-benzyl group and aromatic residues in target proteins) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic microsomes?

  • Incubation conditions : Use human liver microsomes (HLM) with NADPH-regenerating systems at 37°C. Monitor time-dependent degradation via LC-MS/MS.
  • Isotope effects : Compare t₁/₂ of deuterated vs. non-deuterated analogs to quantify kinetic isotope effects (KIEs). A KIE >2 indicates significant deuterium-induced metabolic stabilization .
  • Enzyme phenotyping : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. How can advanced computational methods improve the design of this compound derivatives with enhanced target selectivity?

  • Density Functional Theory (DFT) : Calculate exact exchange-correlation energies to model deuterium’s electronic effects on binding (e.g., B3LYP/6-31G* basis sets) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., HA2 stem binding in influenza H1N1) to optimize π-stacking and hydrogen-bonding networks observed in crystallographic studies .
  • Machine Learning (ML) : Train models on structure-activity data to predict bioactivity and off-target risks .

Q. What strategies mitigate interference from N-benzyl degradation products in analytical assays?

  • Derivatization : Convert labile intermediates (e.g., benzyl alcohols) to stable esters or ethers for GC-MS analysis.
  • Stability-indicating methods : Use UPLC with photodiode array (PDA) detection to resolve degradation peaks (e.g., benzaldehyde from oxidative debenzylation) .
  • Isotopic dilution : Spike samples with internal standards (e.g., d4-labeled analogs) to correct for matrix effects .

Methodological Considerations

  • Data contradiction analysis : Cross-reference computational predictions (e.g., binding energies) with experimental IC₅₀ values to identify assay-specific biases .
  • Batch-to-batch variability : Implement QC protocols for deuterated precursors (e.g., NMR/MS checks) to ensure synthetic consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.